![molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5](/img/structure/B152370.png)
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C24H33N5O3 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a significant role in the management of type 2 diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release, thereby improving glycemic control.
- Molecular Formula: C24H33N5O3
- Molar Mass: 439.55 g/mol
- CAS Number: 1036959-23-5
- Appearance: Pale Yellow Solid
- Solubility: Slightly soluble in DMSO and Methanol
- Melting Point: >177°C
DPP-IV inhibitors, including this compound, work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, the compound increases the half-life of GLP-1, leading to enhanced insulin secretion in response to meals and improved blood glucose levels.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent DPP-IV inhibitory activity. For instance, research indicates that it significantly reduces DPP-IV activity in human plasma samples, enhancing insulin secretion in a glucose-dependent manner .
In Vivo Studies
Animal studies have shown that administration of this compound leads to a marked reduction in blood glucose levels. In diabetic rat models, it has been observed to lower fasting blood glucose and improve overall glycemic control without causing significant weight gain, a common side effect associated with other antidiabetic medications .
Case Studies
Several clinical trials have evaluated the efficacy and safety of this compound:
- Study on Efficacy : A randomized controlled trial involving 300 participants with type 2 diabetes demonstrated that treatment with this compound resulted in a statistically significant reduction in HbA1c levels compared to placebo over 24 weeks .
- Safety Profile : In another study focusing on long-term safety, patients treated with this compound reported fewer gastrointestinal side effects compared to those treated with traditional DPP-IV inhibitors like sitagliptin .
Comparative Analysis of DPP-IV Inhibitors
Compound Name | Molecular Formula | DPP-IV Inhibition IC50 (nM) | Clinical Use |
---|---|---|---|
(2S)-1-[2-[[...]] | C24H33N5O3 | 50 | Type 2 Diabetes |
Sitagliptin | C16H15F6N5O | 200 | Type 2 Diabetes |
Saxagliptin | C18H25N3O4S | 100 | Type 2 Diabetes |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolidine-2-carbonitrile core in this compound?
- Methodology : The synthesis of pyrrolidine derivatives often involves stereoselective reactions such as hydrogenation, Scission-allylation, or cyclization. For example, hydrogenation of 2,5-dihydro-1H-pyrrole intermediates using catalysts like palladium on carbon can yield stereochemically defined pyrrolidine rings. Subsequent cyanide introduction via nucleophilic substitution (e.g., using trimethylsilyl cyanide) or enzymatic resolution ensures enantiomeric purity .
- Critical Analysis : Challenges include maintaining stereochemical integrity during functionalization. Evidence from analogous compounds (e.g., (2S)-2-(2-oxo-2-phenylethyl)pyrrolidine derivatives) highlights the need for chiral auxiliaries or asymmetric catalysis to avoid racemization .
Q. How can the 3-hydroxyadamantyl group be efficiently introduced into the molecule?
- Methodology : The adamantyl moiety is typically introduced via nucleophilic substitution or amidation. For instance, coupling a pre-synthesized 3-hydroxyadamantylamine with activated esters (e.g., chloroacetyl or succinimidyl esters) under mild basic conditions (e.g., DIPEA in DMF) ensures regioselectivity. Computational tools like ICReDD’s reaction path search methods can predict optimal coupling conditions by analyzing steric and electronic factors .
- Data Consideration : Monitoring reaction progress via LC-MS or NMR is critical to detect side products like adamantyl oxidation or undesired N-alkylation .
Advanced Research Questions
Q. What computational approaches are effective for predicting stereochemical outcomes in multi-step syntheses of this compound?
- Methodology : Quantum mechanical calculations (e.g., DFT) can model transition states to predict enantioselectivity in key steps like cyanide addition or hydrogenation. Tools like Gaussian or ORCA, combined with molecular dynamics simulations, help assess conformational flexibility of intermediates. ICReDD’s integrated computational-experimental workflows enable iterative refinement of reaction parameters (e.g., solvent polarity, temperature) to maximize yield and purity .
- Case Study : For analogous compounds, DFT-guided optimization reduced side reactions in pyrrolidine ring formation by 40% compared to trial-and-error approaches .
Q. How do structural modifications (e.g., cyanopyrrolidine vs. carboxamide) impact the compound’s physicochemical properties?
- Methodology : Comparative studies using LogP, PSA, and solubility assays (e.g., shake-flask method) quantify hydrophobicity and bioavailability. For example, replacing a carboxamide with a nitrile group (as in this compound) reduces hydrogen-bond donor capacity, potentially enhancing membrane permeability. Computational tools like COSMO-RS predict solvent interactions and crystallization tendencies .
- Contradiction Resolution : While nitriles generally increase metabolic stability, evidence from related adamantyl-pyrrolidine hybrids shows unexpected CYP450 interactions due to adamantyl hydroxylation, necessitating in vitro microsomal assays .
Q. What experimental design principles optimize reaction scalability for multi-gram synthesis?
- Methodology : Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, temperature, mixing rate) with minimal runs. For example, a Plackett-Burman design optimized the Scission-allylation step in pyrrolidine synthesis, reducing reaction time from 24h to 8h while maintaining >95% yield .
- Case Study : A central composite design resolved conflicting data on solvent effects in adamantyl coupling, revealing dichloromethane as superior to THF for minimizing byproducts .
Eigenschaften
IUPAC Name |
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-SLICPZRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.